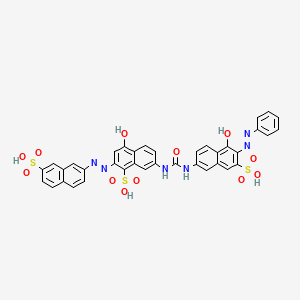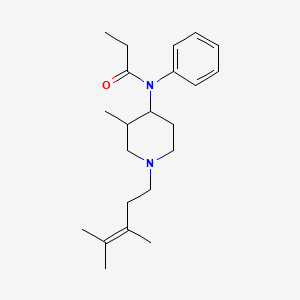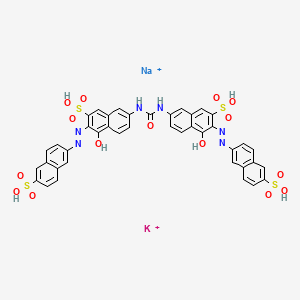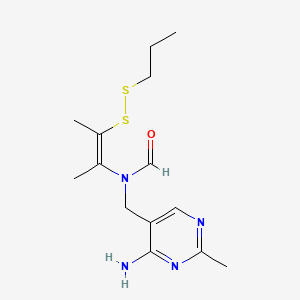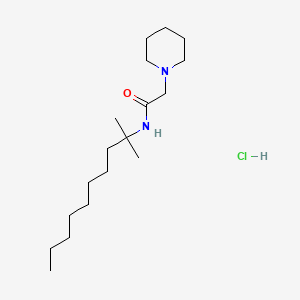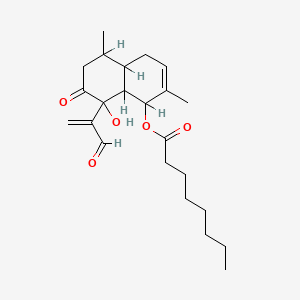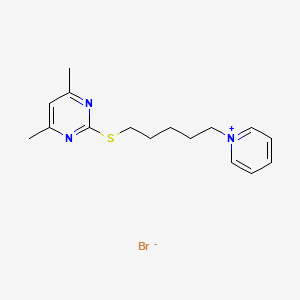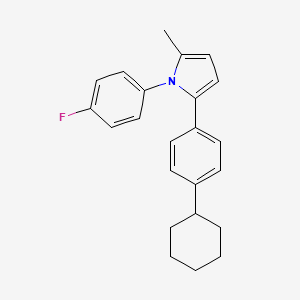
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by its unique substitution pattern, which includes a cyclohexylphenyl group, a fluorophenyl group, and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts catalysts like aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical lead compound.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole, 2-phenyl-1-(4-fluorophenyl)-5-methyl-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-phenyl-5-methyl-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-chlorophenyl)-5-methyl-
Uniqueness
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its distinct characteristics.
Propiedades
Número CAS |
91306-78-4 |
|---|---|
Fórmula molecular |
C23H24FN |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methylpyrrole |
InChI |
InChI=1S/C23H24FN/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6H2,1H3 |
Clave InChI |
CFNSAYPQYFGUGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



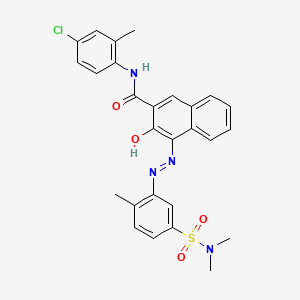
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
